molecular formula C11H13FN2O4 B1600553 Tert-butyl 4-fluoro-3-nitrophenylcarbamate CAS No. 332370-72-6

Tert-butyl 4-fluoro-3-nitrophenylcarbamate

Cat. No. B1600553
CAS RN: 332370-72-6
M. Wt: 256.23 g/mol
InChI Key: AEIHOUCJAIZEFV-UHFFFAOYSA-N
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Description

Tert-butyl 4-fluoro-3-nitrophenylcarbamate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-butyl 4-fluoro-3-nitrophenylcarbamate plays a crucial role as an intermediate in the synthesis of various biologically active compounds. For instance, it is used in the synthesis of omisertinib (AZD9291), a notable drug in cancer therapy. Zhao et al. (2017) reported a synthetic method for a related compound, yielding a total of 81% through several steps including acylation, nucleophilic substitution, and reduction (Zhao, Guo, Lan, & Xu, 2017).

Chemoselective Nitration

The chemoselective nitration of phenolic substrates using tert-butyl nitrite, which is related to tert-butyl 4-fluoro-3-nitrophenylcarbamate, has been studied. Koley, Colón, and Savinov (2009) discovered that tert-butyl nitrite acts as a safe and selective nitrating agent, favoring the formation of mononitro derivatives in the presence of various functional groups (Koley, Colón, & Savinov, 2009).

Study of Radical Anions and Cleavage Mechanisms

The behavior of related compounds under radical anion formation and their isomerization or cleavage has been investigated. Guiriec et al. (1999) studied the isomerization of azosulfides and noted that certain derivatives, such as 4-fluoro tert-butylsulfide, demonstrate unique cleavage without isomerization (Guiriec, Hapiot, Moiroux, Neudeck, Pinson, & Tavani, 1999).

Synthesis of Radiolabeled Compounds

The synthesis of radiolabeled compounds using tert-butyl 4-fluoro-3-nitrophenylcarbamate derivatives has been explored for potential medical imaging applications. Joyard et al. (2013) described the synthesis of nitroimidazole compounds labeled with fluorine-18 for tumor hypoxia detection (Joyard, Azzouz, Bischoff, Papamicaël, Labar, Bol, Bol, Vera, Grégoire, Levacher, & Bohn, 2013).

Magnetic Susceptibility and Paramagnetism

Studies on the magnetic susceptibility and paramagnetic properties of derivatives of tert-butyl 4-fluoro-3-nitrophenylcarbamate have been conducted. Yoshitake, Kudo, and Ishida (2016) synthesized new biradicals with tert-butyl nitroxides and investigated their diamagnetic properties at room temperature (Yoshitake, Kudo, & Ishida, 2016).

properties

IUPAC Name

tert-butyl N-(4-fluoro-3-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)13-7-4-5-8(12)9(6-7)14(16)17/h4-6H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIHOUCJAIZEFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455899
Record name TERT-BUTYL 4-FLUORO-3-NITROPHENYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-fluoro-3-nitrophenylcarbamate

CAS RN

332370-72-6
Record name TERT-BUTYL 4-FLUORO-3-NITROPHENYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-fluoro-3-nitroaniline (30 g, 0.192 mol), di-t-butylcarbonate (84 g, 0.384 mol) was stirred in ethanol (300 mL) at r.t. for 1 week. The solvents were removed in vacuo and chromatographic purification (ethyl acetate-hexane) of the residue gave tert-butyl 4-fluoro-3-nitrophenylcarbamate (43 g, 88%) as a white solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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